molecular formula C13H13ClN2O3S B226289 4-chloro-3-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

4-chloro-3-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B226289
M. Wt: 312.77 g/mol
InChI Key: GSGKABNELRCKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and survival of B-cells. TAK-659 has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

4-chloro-3-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and survival of B-cells. Inhibition of BTK leads to decreased proliferation and survival of B-cells, which can be beneficial in the treatment of B-cell malignancies.
Biochemical and physiological effects:
This compound has been shown to have potent activity against BTK and to be highly selective for BTK over other kinases. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-3-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide in lab experiments include its potency and selectivity for BTK, as well as its ability to enhance the activity of other anti-cancer agents. However, the limitations include the need for careful dosing and monitoring of toxicity, as well as the potential for off-target effects.

Future Directions

For research on 4-chloro-3-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide include clinical trials to evaluate its efficacy and safety in the treatment of B-cell malignancies, as well as studies to investigate its potential as a combination therapy with other anti-cancer agents. Further research is also needed to better understand the mechanism of action of this compound and to identify potential biomarkers of response.

Synthesis Methods

The synthesis of 4-chloro-3-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves a multi-step process starting from commercially available starting materials. The key steps involve the formation of the pyridine ring and the introduction of the sulfonamide group. The final product is obtained in high yield and purity using standard purification techniques.

Scientific Research Applications

4-chloro-3-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies and has shown promising results. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy.

properties

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

4-chloro-3-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN2O3S/c1-9-4-3-7-15-13(9)16-20(17,18)10-5-6-11(14)12(8-10)19-2/h3-8H,1-2H3,(H,15,16)

InChI Key

GSGKABNELRCKHV-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC

Origin of Product

United States

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